molecular formula C12H12OSe B14284306 6-(Phenylselanyl)cyclohex-2-en-1-one CAS No. 127489-35-4

6-(Phenylselanyl)cyclohex-2-en-1-one

Cat. No.: B14284306
CAS No.: 127489-35-4
M. Wt: 251.19 g/mol
InChI Key: NKLPSEHZAHVSLY-UHFFFAOYSA-N
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Description

Contextual Significance of Organoselenium Compounds in Advanced Synthetic Chemistry

Organoselenium chemistry has become an indispensable tool in the arsenal of synthetic organic chemists. nih.govresearchgate.net The unique properties of the selenium atom, being larger and more polarizable than sulfur, impart distinct reactivity to the organic molecules to which it is attached. Organoselenium reagents can act as versatile electrophiles, nucleophiles, and radical precursors under mild conditions. researchgate.netwindows.net This versatility has led to the development of a wide array of synthetic transformations.

Key reactions that highlight the importance of organoselenium compounds include selenocyclizations, oxyselenenylations, and, most notably for the context of enone chemistry, selenoxide eliminations. nih.gov The latter transformation provides a mild and efficient method for introducing unsaturation into organic molecules. Furthermore, the phenylselanyl group can serve as an excellent leaving group, facilitating various substitution reactions. mdpi.com The continuous development in this field has also seen the emergence of organoselenium compounds as effective catalysts in a range of synthetic transformations. nih.gov

The Pivotal Role of Cyclohexenone Scaffolds as Versatile Building Blocks in Organic Synthesis

The cyclohexenone framework is a ubiquitous structural motif found in a vast number of biologically active natural products and pharmaceuticals. acs.orgnih.gov This prevalence has established the cyclohexenone ring system as a crucial building block in the synthesis of complex molecular architectures. wikipedia.orgchemicalbook.com Its reactivity is characterized by the presence of two key electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. wikipedia.org

This dual reactivity allows for a rich and diverse range of chemical transformations. Cyclohexenones readily undergo 1,4-conjugate addition (Michael addition) with a wide variety of nucleophiles, as well as 1,2-addition to the carbonyl group. wikipedia.orgwikipedia.org They are also excellent dienophiles in Diels-Alder reactions, providing a powerful method for the construction of polycyclic systems. utexas.edu The ability to functionalize the cyclohexenone core at various positions makes it an exceptionally versatile starting material for the stereocontrolled synthesis of intricate target molecules. organic-chemistry.org

Historical Development of Selanylation Methodologies Relevant to Enone Systems

The introduction of a selenium moiety onto a carbonyl compound, particularly at the α-position, is a foundational strategy for leveraging the synthetic utility of organoselenium chemistry. The historical development of these methods has been pivotal for the synthesis of compounds like 6-(Phenylselanyl)cyclohex-2-en-1-one. Early methods for the α-selanylation of ketones and aldehydes often involved the reaction of their corresponding enolates with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr). windows.netucsb.edu

The formation of the enolate can be controlled to achieve regioselectivity, allowing for the introduction of the phenylselanyl group at either the kinetic or thermodynamic position. bham.ac.ukmsu.edu For α,β-unsaturated systems like cyclohexenone, another powerful strategy is the conjugate addition of a selenium-based nucleophile. The Michael addition of selenophenol (PhSeH) or its corresponding selenolate anion to an enone is a direct and efficient method to install the phenylselanyl group at the β-position. nih.gov However, to obtain the 6-substituted (α') product, the reaction of a pre-formed enolate with an electrophilic selenium source remains a primary approach. The development of these selanylation techniques has been crucial for accessing α-seleno carbonyl compounds, which are key intermediates for subsequent transformations, most notably the famed selenoxide elimination to form enones.

Properties

CAS No.

127489-35-4

Molecular Formula

C12H12OSe

Molecular Weight

251.19 g/mol

IUPAC Name

6-phenylselanylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2

InChI Key

NKLPSEHZAHVSLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 6 Phenylselanyl Cyclohex 2 En 1 One and Analogues

Nucleophilic Conjugate Addition Strategies

Nucleophilic conjugate addition, also known as Michael addition, is a key method for forming carbon-heteroatom bonds. In the context of synthesizing 6-(phenylselanyl)cyclohex-2-en-1-one, this strategy involves the addition of a selenium-based nucleophile to the β-carbon of the α,β-unsaturated ketone, cyclohexenone.

Seleno-Michael Addition to Cyclohexenone

The seleno-Michael addition is a specific type of conjugate addition where a selenolate anion acts as the nucleophile. This reaction is a powerful tool for the direct introduction of a selenium moiety into organic molecules.

Stoichiometric methods for seleno-Michael addition typically involve the pre-generation or in-situ formation of a selenolate species, which then reacts with the cyclohexenone substrate.

A notable and efficient protocol for the synthesis of 6-(phenylselanyl)cyclohex-2-en-1-one involves the zinc-mediated reduction of diphenyl diselenide (PhSeSePh). This method offers a safe and effective way to generate the reactive zinc selenolate nucleophile. The reaction is typically carried out in a biphasic system, such as ethyl acetate and aqueous hydrochloric acid, with zinc metal acting as the reducing agent. researchgate.netnih.govmdpi.com

The process begins with the reduction of diphenyl diselenide by zinc, which is visually indicated by the disappearance of the yellow color of the diselenide in the organic phase. nih.gov This reduction generates a zinc selenolate species in situ, which then acts as the nucleophile in the conjugate addition to cyclohexenone. researchgate.netnih.gov This one-pot procedure is advantageous as it avoids the handling of foul-smelling and air-sensitive selenols.

The scope of this reaction is broad, with various α,β-unsaturated ketones, aldehydes, esters, amides, and acids serving as effective Michael acceptors. nih.govmdpi.com The yields of the corresponding selenium adducts are generally high and depend on the electrophilicity of the substrate. nih.gov An important feature of this method is the potential for recycling the aqueous phase and the unreacted zinc, making it a more sustainable process. nih.gov

Reaction of Diphenyl Diselenide with Cyclohexenone under Zinc-Mediated Conditions nih.gov
EntryMichael AcceptorProductYield (%)
1Cyclohexenone6-(Phenylselanyl)cyclohex-2-en-1-one85

The in-situ generation of selenolates is a common strategy to circumvent the direct use of volatile and toxic selenols. Besides the zinc-mediated reduction of diselenides, other methods can be employed to produce the active nucleophile directly in the reaction mixture. These methods often involve the reduction of a diselenide precursor using various reducing agents. The resulting selenolate can then readily participate in the conjugate addition to Michael acceptors like cyclohexenone. nih.govmdpi.com This approach is versatile and can be applied to a range of diselenides, allowing for the introduction of different organoselenium groups. nih.gov

Catalytic Asymmetric Seleno-Michael Addition

The development of catalytic asymmetric methods for the seleno-Michael addition is a significant advancement, enabling the synthesis of chiral organoselenium compounds with high enantioselectivity. These methods typically employ a chiral catalyst to control the stereochemical outcome of the reaction.

Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations, including the conjugate addition of nucleophiles to enones. nih.govdovepress.com In the context of the seleno-Michael addition, chiral Cinchona alkaloid-based catalysts, such as those bearing a thiourea (B124793) or squaramide moiety, can effectively catalyze the asymmetric addition of selenophenol to cyclohexenone. nih.gov

These bifunctional catalysts operate through a mechanism involving the simultaneous activation of both the nucleophile (selenophenol) and the electrophile (cyclohexenone) via hydrogen bonding interactions. nih.govdovepress.com The Lewis basic site of the alkaloid activates the selenophenol, while the hydrogen-bonding donor group (e.g., thiourea) activates the enone. This dual activation within the chiral environment of the catalyst directs the approach of the nucleophile to one face of the enone, leading to the formation of the product with high enantiomeric excess. nih.gov The use of these catalysts offers a mild and efficient route to enantioenriched 6-(phenylselanyl)cyclohex-2-en-1-one.

Catalytic Asymmetric Seleno-Michael Addition of Selenophenol to Cyclohexenone
Catalyst TypeKey FeatureProposed ActivationStereochemical Outcome
Cinchona Alkaloid-derived SelenoureasBifunctional organocatalystSimultaneous activation of nucleophile and electrophileEnantioselective addition
Chiral Bifunctional N-Heterocyclic Carbene (NHC) Catalysis

The conjugate addition of selenium nucleophiles to α,β-unsaturated systems, known as the seleno-Michael addition, is a powerful method for forming carbon-selenium bonds. Asymmetric catalysis of this reaction using chiral N-heterocyclic carbenes (NHCs) has emerged as a sophisticated strategy for producing enantioenriched organoselenium compounds. nih.gov

A highly enantioselective Michael addition of alkyl selenols to enones has been developed, employing a chiral bifunctional NHC/thiourea catalyst. nih.gov This catalyst operates through non-covalent interactions, where the NHC acts as a Brønsted base to deprotonate the selenol, generating a potent nucleophile. Simultaneously, the thiourea moiety can activate the enone electrophile through hydrogen bonding. This dual activation model is crucial for achieving high stereoselectivity. nih.govpkusz.edu.cn Mechanistic studies suggest that the facial selectivity is guided by a combination of hydrogen bonding and π-π stacking interactions between the catalyst and the substrates. pkusz.edu.cn While this method has been demonstrated effectively for various enones, its direct application to the synthesis of 6-(phenylselanyl)cyclohex-2-en-1-one would involve the conjugate addition of phenylselenol to cyclohex-2-en-1-one, catalyzed by a suitable chiral bifunctional NHC.

Table 1: NHC-Catalyzed Seleno-Michael Addition to Chalcone Derivatives
Enone SubstrateSelenolYield (%)Enantiomeric Excess (ee, %)Reference
ChalconeBenzylselenol9290 nih.gov
4'-MethylchalconeBenzylselenol9591 nih.gov
4'-ChlorochalconeBenzylselenol9392 nih.gov
Copper(I)-Catalyzed Asymmetric α-Selenenylation in Related Carbonyl Systems

Transition metal catalysis offers a complementary approach to organocatalysis for asymmetric selanylation. A notable development is the copper(I)-catalyzed enantioselective α-selenenylation of 2-acylimidazoles, which serve as versatile carbonyl surrogates. nih.govacs.org This method addresses the challenge of direct asymmetric α-selenenylation of simple carbonyl compounds. nih.gov

The reaction employs a pincer Cu(I)-(S,S)-Ph-BOPA complex as the active chiral catalyst and electrophilic selenosulfonates as the selenium source. nih.govacs.org The proposed mechanism involves the formation of a stabilized chiral copper(I) enolate from the 2-acylimidazole in the presence of a mild base. This chiral enolate then undergoes a nucleophilic attack on the electrophilic selenium reagent to furnish the α-seleno carbonyl compound with high enantioselectivity. nih.gov Traditional electrophilic selenium reagents like phenylselanyl chloride (PhSeCl) and diphenyl diselenide (PhSeSePh) were found to give inferior results in both yield and enantioselectivity, underscoring the effectiveness of selenosulfonates in this system. nih.govacs.org This methodology has been shown to have a broad substrate scope, highlighting its potential for application to other carbonyl systems, including cyclic ketones, to access chiral α-seleno ketones. acs.orgresearchgate.net

Selenylation of Enaminones Derived from 1,3-Cyclohexanedione and Related Structures

Enaminones, which are readily prepared from β-dicarbonyl compounds like 1,3-cyclohexanedione, are valuable precursors for the synthesis of functionalized heterocyclic and carbocyclic systems. researchgate.net The reaction of an enaminone derived from 1,3-cyclohexanedione with an electrophilic selenium reagent provides a direct route to α-seleno-β-amino enone systems. Subsequent hydrolysis and elimination can potentially yield α-seleno α,β-unsaturated ketones.

Several methods have been developed for the selenylation of enaminones. A metal-free approach utilizes Selectfluor to mediate a tandem cyclization of enaminones with diselenides to produce 3-selenylated chromones. nih.gov This reaction proceeds under mild conditions and demonstrates high selectivity. Other strategies include visible-light-promoted selenylation/cyclization and reactions mediated by trichloroisocyanuric acid (TCCA). nih.gov These methods highlight the versatility of enaminones as substrates for constructing C-Se bonds in cyclic systems.

Electrophilic Selanylation Approaches

α-Selenenylation of Cyclohexanone (B45756) Enolates and Enol Ethers as Precursors

One of the most classical and direct methods for synthesizing α-seleno ketones involves the reaction of a ketone enolate or its synthetic equivalent, like a silyl enol ether, with an electrophilic selenium reagent. This approach is foundational for preparing the saturated precursor to 6-(phenylselanyl)cyclohex-2-en-1-one.

The process begins with the deprotonation of cyclohexanone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), under kinetically controlled conditions to form the corresponding lithium enolate. This enolate is then trapped with an electrophile like benzeneselenenyl chloride (PhSeCl) or diphenyl diselenide (PhSeSePh) to yield 2-(phenylselanyl)cyclohexan-1-one. wikipedia.org This α-phenylseleno ketone is the key intermediate that is subsequently oxidized to introduce the α,β-unsaturation.

Selectfluor-Promoted Selenirenium Pathways for α-Selenoenone Formation

Selectfluor (F-TEDA-BF4) is a powerful electrophilic fluorinating agent that can also function as an oxidant to activate various substrates. In the context of organoselenium chemistry, Selectfluor can activate diaryl diselenides to generate a highly electrophilic selenium species. nih.govnih.gov

A plausible mechanism involves the oxidation of diphenyl diselenide by Selectfluor, which leads to the formation of a potent electrophilic species, potentially [PhSe-F-TEDA]⁺ or a related selenirenium ion equivalent. nih.gov This highly reactive intermediate can then attack the double bond of an enol ether or enone precursor. This pathway has been successfully applied to the synthesis of 3-selanyl-benzo[b]furans and 3-selenylated chromones from the corresponding enaminones. nih.govnih.gov The reaction proceeds under metal-free conditions, often at moderate temperatures, and exhibits a broad substrate scope with good to excellent yields. nih.gov

Table 2: Selectfluor-Promoted Selanylation of Enaminones with Diphenyl Diselenide
Enaminone SubstituentReaction Time (h)Yield (%)Reference
H2.092 nih.gov
7-Methyl2.094 nih.gov
6-Chloro2.085 nih.gov
6-Bromo2.081 nih.gov

Oxidation of Precursor Selenoalcohols to 6-(Phenylselanyl)cyclohex-2-en-1-one

The most widely used method for converting α-phenylseleno ketones into their corresponding α,β-unsaturated derivatives is through selenoxide elimination. wikipedia.orgorgsyn.org This two-step sequence is a cornerstone of modern organic synthesis for the introduction of double bonds under mild conditions. orgsyn.org

The process starts with the α-phenylseleno ketone, 2-(phenylselanyl)cyclohexan-1-one, prepared as described previously. This selenide (B1212193) is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The oxidation converts the selenide into a selenoxide. This intermediate is typically not isolated but undergoes a spontaneous thermal syn-elimination, even at or below room temperature. wikipedia.orgorgsyn.org During this intramolecular elimination, a proton from the carbon adjacent to both the carbonyl and the selenoxide is abstracted by the selenoxide oxygen, leading to the formation of an alkene, 6-(phenylselanyl)cyclohex-2-en-1-one, and benzeneselenenic acid as a byproduct. The reaction is highly efficient and occurs under essentially neutral conditions, making it compatible with a wide range of functional groups. orgsyn.org

Stereochemical Control in the Synthesis and Transformations of 6 Phenylselanyl Cyclohex 2 En 1 One

Enantioselective Formation of 6-(Phenylselanyl)cyclohex-2-en-1-one through Asymmetric Catalysis

The synthesis of chiral organoselenium compounds in an enantiomerically pure form is a significant objective in organic chemistry, given their utility as intermediates in the synthesis of complex natural products and bioactive molecules. mdpi.com The direct asymmetric conjugate addition of selenium nucleophiles to α,β-unsaturated carbonyl compounds represents a powerful strategy for establishing stereocenters.

Pioneering work in this area demonstrated the feasibility of an organocatalytic approach for the enantioselective synthesis of β-selanyl ketones. Specifically, the reaction of 2-cyclohexen-1-one (B156087) with aryl selenols can be catalyzed by chiral alkaloids to produce the corresponding 3-(arylselanyl)cyclohexanones with moderate enantioselectivity. mdpi.com While this establishes the precedent for asymmetric selenylation of the cyclohexanone (B45756) core, the direct enantioselective formation of the 6-substituted isomer, 6-(phenylselanyl)cyclohex-2-en-1-one, via 1,4-conjugate addition is not the standard pathway. The typical reaction involves a 1,4-addition to the enone system, placing the selanyl (B1231334) group at the 3-position.

However, related asymmetric methodologies provide insight into achieving stereocontrol. For instance, the first enantioselective synthesis of organoselenium compounds was reported using the chiral alkaloid (-) cinchonidine (B190817) as a catalyst for the addition of aryl selenols to 2-cyclohexen-1-one. mdpi.com This reaction proceeds via a Michael addition, affording the 3-substituted product in high yields, albeit with enantiomeric excesses (ee) ranging from 11-43%. mdpi.com

The data below illustrates the results from this foundational study on the asymmetric conjugate addition to 2-cyclohexen-1-one.

Table 1: Enantioselective Conjugate Addition of Aryl Selenols to 2-Cyclohexen-1-one mdpi.com

Aryl Selenol (ArSeH) Catalyst Product Yield (%) Enantiomeric Excess (ee %)
Benzeneselenol (-) Cinchonidine 3-(Phenylselanyl)cyclohexan-1-one >95 11-43

This work established the principle that chiral catalysts can induce enantioselectivity in the formation of C-Se bonds on a cyclohexanone scaffold. Further development in organocatalysis, particularly in the α-selenylation of aldehydes and ketones, has allowed for the synthesis of highly enantiomerically enriched α-seleno carbonyl compounds, which can serve as precursors to various chiral structures. mdpi.com

Diastereoselective Aspects in Related Conjugate Selenylation Reactions

Diastereoselectivity in conjugate addition reactions arises when the substrate or the nucleophile contains one or more preexisting stereocenters, influencing the facial selectivity of the attack on the α,β-unsaturated system. In the context of selenylation reactions on substituted cyclohexenones, the steric and electronic properties of the ring substituents dictate the direction from which the selenium nucleophile will approach.

The addition of selenium electrophiles to alkenes is known to proceed via a stereospecific anti-addition mechanism. This involves the formation of a three-membered seleniranium ion intermediate, which is subsequently opened by a nucleophile. wiley-vch.de While this pertains to electrophilic addition, the principles of stereochemical control are also paramount in the conjugate addition of selenium nucleophiles.

In a related context, the conjugate addition of various nucleophiles to chiral α,β-unsaturated esters and ketones has been shown to proceed with high diastereoselectivity. researchgate.net For example, the addition of benzylamine (B48309) to chiral alkenoates can result in almost complete anti-diastereoselectivity. researchgate.net This control is typically governed by the minimization of steric hindrance in the transition state, where the incoming nucleophile approaches from the less hindered face of the enone, as directed by the existing stereocenters.

When considering a substituted cyclohexenone ring, a selenium nucleophile will preferentially add to the face opposite the larger substituents to avoid unfavorable steric interactions. This principle is fundamental to diastereoselective synthesis and is broadly applicable.

Table 2: Principles of Diastereoselective Conjugate Addition

Substrate Feature Nucleophile Approach Resulting Diastereomer Rationale
Existing stereocenter at C-4 Axial or Equatorial trans or cis The nucleophile attacks the less sterically hindered face of the planar enolate intermediate.
Bulky substituent on the ring Opposite face (anti-attack) Diastereomer with trans relationship Minimization of A(1,3) strain and other steric interactions in the transition state.

These general principles of stereocontrol are crucial in planning the synthesis of complex cyclic molecules containing multiple stereocenters, including derivatives of 6-(phenylselanyl)cyclohex-2-en-1-one.

Stereochemical Implications and Control in Selenoxide Elimination for α,β-Unsaturated Carbonyl Compounds

The selenoxide elimination is a cornerstone reaction in organic synthesis for introducing carbon-carbon double bonds, particularly for the preparation of α,β-unsaturated carbonyl compounds from their saturated counterparts. wikipedia.orgorganicreactions.org This process involves two key steps: the introduction of a phenylselanyl group alpha to a carbonyl group, followed by oxidation of the selenide (B1212193) to a selenoxide, which then spontaneously eliminates under mild conditions. organicreactions.orgresearchgate.net

The stereochemical outcome of this elimination is highly predictable and is governed by the reaction mechanism. Selenoxide elimination proceeds through a concerted, intramolecular syn-elimination pathway. wikipedia.orgwikipedia.org This means that for the elimination to occur, the selenoxide group and the hydrogen atom on the adjacent carbon must be able to adopt a coplanar arrangement on the same side of the molecule. wikipedia.orgwikipedia.org This mechanistic constraint has profound stereochemical implications, especially in cyclic systems like cyclohexanones.

In a substituted cyclohexane (B81311) ring, the required syn-coplanar transition state can only be achieved if the C-H and C-Se bonds are oriented in a specific manner, which is often dictated by the chair conformation of the ring. An axial proton and an axial selenoxide (or an equatorial proton and an equatorial selenoxide) can achieve the necessary alignment for elimination.

The consequences of this stereochemical requirement are:

Regioselectivity: If there are multiple possible β-hydrogens that could be eliminated, the one that can achieve a syn-coplanar orientation with the selenoxide group will be preferentially removed. This often favors the formation of the more thermodynamically stable conjugated double bond. wikipedia.org

Stereocontrol: The geometry of the resulting alkene is determined by the conformation of the substrate. In acyclic systems, the reaction is highly selective for the formation of trans-alkenes. wikipedia.orgmdpi.com In cyclic systems, the formation of an endocyclic double bond is generally favored unless no syn hydrogen is available in the ring. wikipedia.org

The elimination reaction proceeds readily at temperatures between -50 and 40 °C, highlighting the mildness of the conditions. wikiwand.com The selenoxide itself is generated by oxidation of the corresponding selenide with common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmdpi.com

Table 3: Stereochemical Requirements for Selenoxide Elimination

Relative Stereochemistry of Substituents Required Conformation for Elimination Outcome
H and PhSeO are syn-periplanar Achievable in flexible systems Elimination occurs readily
H and PhSeO are anti-periplanar Cannot achieve syn transition state No elimination occurs via this pathway

This predictable stereochemical control makes selenoxide elimination a powerful tool for the synthesis of specific isomers of α,β-unsaturated carbonyl compounds.

Reactivity Profile and Chemical Transformations of 6 Phenylselanyl Cyclohex 2 En 1 One

Reactivity of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated ketone, or enone, is a well-established reactive functional group in organic chemistry. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic feature is central to the reactivity of 6-(Phenylselanyl)cyclohex-2-en-1-one.

One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the nucleophilic conjugate addition, also known as the Michael addition or 1,4-addition. In this process, a nucleophile adds to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The addition of carbon-based nucleophiles to 6-(Phenylselanyl)cyclohex-2-en-1-one is a key method for constructing more complex carbon skeletons. Organocuprates, particularly Gilman reagents (lithium dialkylcuprates, R₂CuLi), are highly effective for achieving 1,4-addition to enones with high selectivity, minimizing the competing 1,2-addition (attack at the carbonyl carbon). The reaction of an organocuprate with 6-(Phenylselanyl)cyclohex-2-en-1-one would be expected to yield a 3-alkyl-6-(phenylselanyl)cyclohexan-1-one derivative. The process involves the attack of the nucleophilic alkyl group from the cuprate (B13416276) onto the electrophilic β-carbon, forming a transient enolate intermediate which is subsequently protonated during workup to give the final saturated ketone.

Table 1: Representative Conjugate Addition of Carbon Nucleophiles

Nucleophile (Reagent) Product Expected Outcome
Lithium dimethylcuprate (Me₂CuLi) 3-Methyl-6-(phenylselanyl)cyclohexan-1-one Formation of a new C-C bond at the β-position.

The electrophilic β-carbon of 6-(Phenylselanyl)cyclohex-2-en-1-one is also a target for various heteroatom nucleophiles, such as amines, thiols, and alkoxides. These reactions lead to the introduction of nitrogen, sulfur, or oxygen functionalities at the 3-position of the cyclohexanone (B45756) ring. For example, reaction with a primary or secondary amine would yield a 3-aminocyclohexanone (B126829) derivative, while reaction with a thiol would produce a 3-thiocyclohexanone. The success and rate of these additions often depend on the nucleophilicity and steric bulk of the attacking species.

Table 2: Representative Conjugate Addition of Heteroatom Nucleophiles

Nucleophile Product Expected Outcome
Piperidine 3-(Piperidin-1-yl)-6-(phenylselanyl)cyclohexan-1-one C-N bond formation via 1,4-addition.

The electron-withdrawing nature of the carbonyl group activates the double bond of the enone system, making 6-(Phenylselanyl)cyclohex-2-en-1-one an effective dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful reaction allows for the stereospecific formation of a six-membered ring, simultaneously creating up to four new stereocenters.

When 6-(Phenylselanyl)cyclohex-2-en-1-one reacts with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, it forms a bicyclic adduct. The stereochemical outcome of the reaction is predictable, with the reaction typically favoring the formation of the endo product due to secondary orbital interactions in the transition state. The presence of the phenylselanyl group at the 6-position can influence the facial selectivity of the diene's approach.

Table 3: Diels-Alder Reaction with 6-(Phenylselanyl)cyclohex-2-en-1-one as Dienophile

Diene Product Expected Stereochemistry
1,3-Butadiene Phenylselanyl-bicyclo[4.4.0]dec-8-en-2-one Formation of a fused bicyclic system.

Nucleophilic Conjugate Addition (1,4-Addition) Reactions

Transformations Involving the Phenylselanyl Group

Beyond the reactivity of the enone, the phenylselanyl moiety offers further opportunities for synthetic manipulation. Organoselenium compounds are known for a variety of unique transformations, although in the context of this specific molecule, transformations that are compatible with the enone functionality are of primary interest.

Selective reduction of the carbonyl group to a hydroxyl group without affecting the carbon-carbon double bond or the phenylselanyl group is a valuable transformation. This conversion yields the corresponding allylic alcohol, 6-(phenylselanyl)cyclohex-2-en-1-ol, a useful synthetic intermediate.

This selective 1,2-reduction can be achieved using specific reducing agents under controlled conditions. Sodium borohydride (B1222165) (NaBH₄) is often a suitable reagent for this purpose, as it is generally chemoselective for aldehydes and ketones and will not typically reduce the alkene or cleave the C-Se bond under standard conditions (e.g., in alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures). The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon acidic or aqueous workup, the resulting alkoxide is protonated to give the alcohol. This reaction often produces a mixture of diastereomers if the molecule is chiral.

Table 4: Selective Carbonyl Reduction

Reagent Product Transformation

Oxidation of the Selenide (B1212193) to Selenoxide and Subsequent Elimination

One of the most significant reactions involving the phenylselanyl group is its oxidation to a selenoxide, which readily undergoes a syn-elimination reaction to form a new carbon-carbon double bond. wikipedia.org This process, known as selenoxide elimination, is a powerful and widely used method for the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors under mild conditions. wikipedia.orgacs.org

The mechanism proceeds in two main steps. First, the selenide is oxidized to the corresponding selenoxide using an appropriate oxidizing agent. Common oxidants for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and ozone. wikipedia.orgmdpi.com The choice of oxidant can be crucial; for instance, m-CPBA can be used at low temperatures to consume the oxidant before elimination begins, which is beneficial for sensitive substrates. wikipedia.org Hydrogen peroxide is also commonly employed, sometimes in excess, though it may lead to over-oxidation in some cases. orgsyn.org

The second step is the elimination itself. The selenoxide intermediate undergoes a concerted, intramolecular syn-elimination, where the selenoxide moiety acts as an internal base to abstract a proton from the adjacent carbon. wikipedia.orgmdpi.com This process involves a five-membered cyclic transition state, resulting in the formation of a new alkene and benzeneselenenic acid (PhSeOH). wikipedia.orgwikipedia.org For 6-(phenylselanyl)cyclohex-2-en-1-one, this elimination would introduce a second double bond into the ring, yielding the corresponding cyclohexadienone. The reaction generally favors the formation of conjugated double bonds. wikipedia.org

Oxidizing AgentTypical Reaction ConditionsKey Features
Hydrogen Peroxide (H₂O₂)Aqueous solution in a solvent like THF or dichloromethane, often at room temperature.Common and inexpensive oxidant. May require excess to overcome catalytic decomposition by selenium. orgsyn.org
meta-Chloroperoxybenzoic Acid (m-CPBA)Dichloromethane or other chlorinated solvents, often at low temperatures (-78 °C to 0 °C).Allows for oxidation below the elimination temperature, preventing degradation of sensitive products. wikipedia.orgwikipedia.org
Ozone (O₃)Typically used at low temperatures (-78 °C) in solvents like dichloromethane.A powerful oxidant, useful when other reagents are ineffective.

Further Derivatizations of the Selenoether Functionality

Beyond oxidation to the selenoxide for elimination, the selenoether functionality in 6-(phenylselanyl)cyclohex-2-en-1-one can undergo other transformations. A principal derivatization is the further oxidation of the selenide to the corresponding selenone (R-Se(=O)₂-Ph). wikipedia.org Selenones are analogues of sulfones and are generally more stable than the intermediate selenoxides. wikipedia.orgadelaide.edu.au This higher oxidation state can be achieved using stronger oxidizing agents or more forcing conditions.

Selenones are valuable synthetic intermediates. The phenylselenonyl group (PhSeO₂) is an excellent leaving group, and its displacement via intramolecular nucleophilic attack is a known strategy for forming cyclic structures. For example, β-amidoalkyl phenylselenides have been oxidized to selenones to facilitate cyclization reactions, forming N-acylaziridines. adelaide.edu.au While specific applications for 6-(phenylselanyl)cyclohex-2-en-1-one are not detailed, this reactivity demonstrates the potential for using the selenone derivative in further synthetic elaborations.

Reaction TypeReagents/ConditionsProduct TypePotential Application
Oxidation to SelenoneStronger oxidants (e.g., m-CPBA in excess, potassium permanganate)6-(Phenylselenonyl)cyclohex-2-en-1-onePrecursor for nucleophilic substitution/cyclization reactions. adelaide.edu.au
Selenium-Lithium ExchangeAlkyllithium reagents (e.g., n-BuLi)Vinyllithium speciesFormation of new C-C bonds by trapping with electrophiles.
Radical Addition PrecursorRadical initiators (e.g., AIBN), H-SnBu₃Acyl radical formation (from selenoesters)Intermolecular alkene addition reactions. acs.org

Reactivity at the Carbonyl Carbon (1,2-Addition)

The carbonyl group of an α,β-unsaturated ketone presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This leads to two competing reaction pathways for nucleophiles: direct addition to the carbonyl (1,2-addition) and conjugate addition to the double bond (1,4-addition). libretexts.orgpressbooks.pub The outcome of the reaction is largely determined by the nature of the nucleophile. fiveable.me

Strongly basic, "hard" nucleophiles preferentially attack the more polarized carbonyl carbon in a 1,2-addition fashion. libretexts.orgyoutube.com This class of reagents includes Grignard reagents (RMgX) and organolithium reagents (RLi). stackexchange.comlibretexts.org The reaction is typically irreversible and kinetically controlled, favoring the faster attack at the carbonyl center. libretexts.org For 6-(phenylselanyl)cyclohex-2-en-1-one, treatment with a Grignard reagent, such as phenylmagnesium bromide, would be expected to yield a tertiary allylic alcohol via 1,2-addition, with the phenylselanyl group and the cyclohexene (B86901) ring remaining intact. stackexchange.com

In contrast, "soft" nucleophiles, such as organocuprates (Gilman reagents), and other stabilized enolates tend to favor the 1,4-conjugate addition pathway. pressbooks.pubfiveable.me These reactions are often reversible and thus under thermodynamic control.

Addition TypeTypical NucleophilesReaction PathwayExpected Product with Target Compound
1,2-Addition (Direct)Grignard Reagents (RMgX), Organolithiums (RLi), Metal Hydrides (e.g., LiAlH₄)Kinetic control; attack at the electrophilic carbonyl carbon. libretexts.orgTertiary Allylic Alcohol
1,4-Addition (Conjugate)Organocuprates (R₂CuLi), Amines, Enolates (Michael Addition)Thermodynamic control; attack at the β-carbon of the double bond. fiveable.me3-Substituted-6-(phenylselanyl)cyclohexan-1-one

Mechanistic Investigations into 6 Phenylselanyl Cyclohex 2 En 1 One Chemistry

Reaction Mechanisms of Seleno-Michael Additions

The synthesis of β-seleno ketones, such as 6-(phenylselanyl)cyclohex-2-en-1-one, is often achieved through a seleno-Michael addition. This reaction is a conjugate addition process that is a powerful method for forming carbon-selenium bonds. researchgate.netnih.gov

Nucleophilic Attack and Frontier Molecular Orbital (FMO) Considerations

The seleno-Michael addition involves the attack of a selenium nucleophile, typically a selenol or its conjugate base (selenolate), onto an α,β-unsaturated carbonyl compound like cyclohex-2-en-1-one. The reaction proceeds via a 1,4-conjugate addition pathway. researchgate.net

From a Frontier Molecular Orbital (FMO) perspective, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the selenolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the enone). In an α,β-unsaturated system, the LUMO has its largest coefficient on the β-carbon, making it the most electrophilic site for soft nucleophiles like selenolates. This orbital overlap preference explains the observed 1,4-regioselectivity, leading to the formation of a C-Se bond at the β-position and generating an enolate intermediate. Subsequent protonation of the enolate yields the final product, 6-(phenylselanyl)cyclohex-2-en-1-one.

Role of Catalyst-Substrate Interactions and Noncovalent Activation in Asymmetric Induction

Achieving enantioselectivity in the seleno-Michael addition requires the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the enone or the prochiral nucleophile. nih.gov Bifunctional organocatalysts, such as those based on N-heterocyclic carbenes (NHCs) combined with a thiourea (B124793) or selenourea (B1239437) moiety, have proven effective. researchgate.netnih.govnih.gov

These catalysts operate through noncovalent activation. The catalytic mechanism involves a dual-activation mode where different parts of the catalyst interact with both the nucleophile and the electrophile simultaneously:

Brønsted Base Activation : The basic site of the catalyst (e.g., the NHC or a cinchona alkaloid's quinuclidine (B89598) nitrogen) deprotonates the selenol, increasing its nucleophilicity. nih.govpkusz.edu.cn

Hydrogen-Bonding Activation : The hydrogen-bond donor part of the catalyst (e.g., the thiourea or selenourea N-H groups) interacts with and activates the enone electrophile, often by binding to the carbonyl oxygen. nih.govpkusz.edu.cn

This dual activation brings the two reactants into a specific, spatially constrained orientation within the chiral environment of the catalyst. pkusz.edu.cn The stereochemical outcome of the reaction is determined by the energetically most favorable transition state assembly, which is guided by noncovalent interactions such as hydrogen bonding and π-π stacking between the catalyst and the substrates. pkusz.edu.cnrsc.org This controlled approach allows for the highly enantioselective synthesis of chiral β-seleno ketones. nih.gov

Enantioselective Seleno-Michael Addition Results
Catalyst TypeReactionEnantiomeric Excess (ee)Key Interaction
Chiral Cinchona-alkaloid based selenoureasMichael addition of dithiomalonate to nitrostyreneUp to 96%Bifunctional H-bonding
Chiral Bifunctional NHC/thioureaMichael addition of alkyl selenols to enonesRemarkable selectivityNoncovalent Activation
Chiral OrganotelluriumEnantioselective delivery of arylselenols to enonesHigh enantioselectivityNon-bonded Te…Se interaction

Detailed Mechanism of Selenoxide Eliminations: Intramolecular Syn Elimination Pathway

The phenylselanyl group in compounds like 6-(phenylselanyl)cyclohex-2-en-1-one can be readily oxidized to a selenoxide. This selenoxide intermediate is often not isolated and undergoes a spontaneous thermal elimination reaction to form an alkene, a process known as selenoxide elimination. wikipedia.orgwikiwand.com This reaction is a key step in the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. wikipedia.orgwikiwand.com

The elimination proceeds through a concerted, intramolecular syn elimination pathway (an Ei mechanism), which is mechanistically related to the Cope elimination. wikipedia.orgwikipedia.org The reaction involves a five-membered cyclic transition state. wikipedia.orgnih.gov In this transition state, the selenoxide oxygen acts as an internal base, abstracting a proton from the carbon atom β to the selenium. nih.gov For the reaction to occur, the C-H and C-Se bonds must be co-planar and have a syn relationship, allowing for the cyclic transfer of electrons. wikipedia.org This geometric requirement dictates the stereochemistry of the resulting alkene. The products of the elimination are the alkene (cyclohex-2-en-1-one in a regenerative sense, or a dieneone if another double bond is formed) and a selenenic acid (PhSeOH). mdpi.com Selenoxide eliminations are known for proceeding under exceptionally mild conditions, often occurring at temperatures between -50 and 40 °C, which is significantly milder than the analogous sulfoxide (B87167) eliminations. wikipedia.orgwikiwand.com

Mechanistic Pathways of Electrophilic Selanylation Reactions

An alternative pathway involving organoselenium chemistry is the direct α-selanylation of a ketone, followed by oxidation and elimination to yield an enone. This process starts with the reaction of a ketone enol or enolate with an electrophilic selenium reagent, such as phenylselanyl chloride (PhSeCl) or bromide (PhSeBr). rsc.orgbenthamdirect.com

The mechanism proceeds as follows:

Enolate Formation : A base is used to deprotonate the α-carbon of the ketone (e.g., cyclohexanone), forming a nucleophilic enolate. Under acidic conditions, the corresponding enol can also act as the nucleophile. wikipedia.org

Nucleophilic Attack : The enolate attacks the electrophilic selenium atom of the selanylating agent (e.g., PhSeCl).

Halide Displacement : The attack displaces the halide ion, forming the α-phenylseleno ketone intermediate.

This α-selanylated product can then be oxidized to the corresponding selenoxide and undergo the syn-elimination described in section 5.2 to introduce a double bond, yielding the α,β-unsaturated ketone.

Elucidation of Catalyst Functions and Reactive Intermediates

The function of catalysts in reactions involving organoselenium compounds is multifaceted, aiming to enhance reaction rates and control selectivity. researcher.life In the context of the seleno-Michael addition, catalysts activate the reactants through various means.

Bifunctional catalysts, as mentioned in section 5.1.2, create a highly organized transition state. The catalyst acts as a "non-covalent glue," bringing the selenol and the enone together. pkusz.edu.cn The reactive intermediates in these catalyzed reactions are catalyst-substrate complexes held together by hydrogen bonds and other noncovalent forces. pkusz.edu.cn

In some cases, the catalyst can activate the selenium species itself. For example, recent studies on organotellurium catalysts for seleno-Michael additions suggest that an intermolecular Te…Se chalcogen bond activates the selenium atom of the benzeneselenol, making it more nucleophilic and accelerating the reaction. chemrxiv.org This interaction is a key reactive intermediate responsible for the enhanced reactivity and high enantioselectivity observed. chemrxiv.org

In oxidation reactions, such as the epoxidation of alkenes where an organoselenium compound is used as a catalyst with an oxidant like hydrogen peroxide, the active catalytic species is a peroxy-selenenic or perseleninic acid. sciforum.net These highly reactive intermediates are regenerated in situ, allowing the selenium compound to be used in catalytic amounts. rsc.orgsciforum.net

Spectroscopic Analysis in Reaction Monitoring and Mechanism Confirmation (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions and elucidating their mechanisms. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for reaction monitoring as it provides detailed structural information about reactants, intermediates, and products in the reaction mixture. acs.org

¹H and ¹³C NMR : These can be used to follow the disappearance of signals corresponding to the starting materials (e.g., the vinyl protons of cyclohexenone) and the appearance of new signals for the product (e.g., the protons adjacent to the newly formed C-Se bond). researchgate.netnih.gov Kinetic data can be obtained by acquiring spectra at regular time intervals. acs.org

⁷⁷Se NMR : As selenium has an NMR-active isotope (⁷⁷Se, spin ½), this technique provides direct insight into the chemical environment of the selenium atom. huji.ac.il Each type of organoselenium compound (selenide, diselenide, selenoxide, selenenic acid) has a characteristic chemical shift range, making ⁷⁷Se NMR an excellent tool for identifying intermediates and confirming mechanistic pathways. huji.ac.ilmdpi.comacs.org For instance, the oxidation of a selenide (B1212193) to a selenoxide can be directly observed by a significant downfield shift in the ⁷⁷Se spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is particularly useful for monitoring reactions that involve a change in conjugation or color. researchgate.netspectroscopyonline.com

The Michael addition of a selenol to cyclohexenone disrupts the π-conjugation of the enone system. This leads to a change in the electronic transitions, which can be monitored by observing the decrease in the absorbance of the enone's characteristic π→π* transition. spectroscopyonline.comlongdom.org

The formation of colored intermediates or byproducts can also be detected and quantified. researchgate.net UV-Vis spectroscopy is often used in kinetic studies because the absorbance is directly proportional to the concentration of the absorbing species, allowing for straightforward determination of reaction rates. spectroscopyonline.com

Combined operando techniques, where NMR and UV-Vis spectra are recorded simultaneously on the same reacting sample, offer a comprehensive view of the reaction, correlating structural information from NMR with electronic structure data from UV-Vis. acs.orgacs.org

Spectroscopic Data for Reaction Monitoring
TechniqueObservable ChangeInformation Gained
¹H NMRDisappearance of vinyl proton signals; Appearance of aliphatic proton signalsReaction progress, product structure, kinetics
¹³C NMRShift of carbonyl and vinyl carbon signalsConfirmation of product structure
⁷⁷Se NMRChemical shift changes corresponding to Se oxidation state (selenide → selenoxide)Direct observation of Se-containing intermediates
UV-VisDecrease in absorbance of the enone's π→π* transitionReaction kinetics, loss of conjugation

Application of Control Experiments for Reaction Pathway Delineation

Mechanistic investigations into the formation of 6-(phenylselanyl)cyclohex-2-en-1-one and its subsequent reactions are crucial for understanding and optimizing synthetic protocols. Control experiments are a cornerstone of such investigations, providing valuable insights into the nature of reaction intermediates and the operative reaction pathways. These experiments are designed to either support or rule out proposed mechanisms, such as those involving radical or polar intermediates.

A common area of mechanistic inquiry in organoselenium chemistry is the distinction between radical and ionic pathways. The generation of a phenylselanyl radical (PhSe•) or a phenylselanyl cation (PhSe+) can lead to different reaction outcomes and stereochemistries. Control experiments utilizing radical initiators, radical scavengers, and polar-trapping agents are therefore instrumental in delineating the predominant reaction pathway.

Detailed research findings from studies on analogous systems, such as the α-selenylation of ketones, have demonstrated the efficacy of control experiments in mechanistic elucidation. For instance, the introduction of a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can significantly inhibit or completely suppress a reaction, providing strong evidence for a radical-mediated process. Conversely, if the reaction proceeds unaffected in the presence of a radical scavenger but is influenced by changes in solvent polarity or the addition of Lewis acids, an ionic mechanism is more likely.

To investigate the mechanism of the conjugate addition of a phenylselanyl group to cyclohex-2-en-one, a series of control experiments can be proposed. The results of these experiments, summarized in the interactive data table below, would provide compelling evidence for the operative reaction mechanism.

ExperimentConditionsExpected Outcome for Radical PathwayExpected Outcome for Ionic PathwayConclusion
Baseline ReactionCyclohex-2-en-1-one + Diphenyl diselenideFormation of 6-(Phenylselanyl)cyclohex-2-en-1-oneFormation of 6-(Phenylselanyl)cyclohex-2-en-1-oneEstablishes baseline for comparison
Radical InitiatorBaseline + Azobisisobutyronitrile (AIBN), heatIncreased reaction rate and yieldNo significant change in rate or yieldSupports a radical mechanism
Radical ScavengerBaseline + TEMPOInhibition or complete suppression of the reactionNo significant change in rate or yieldStrongly supports a radical mechanism
Polar SolventBaseline in a more polar solvent (e.g., Acetonitrile)No significant change in rate or yieldIncreased reaction rateSupports an ionic mechanism
Lewis AcidBaseline + Lewis acid (e.g., BF3·OEt2)No significant change in rate or yieldIncreased reaction rateSupports an ionic mechanism involving electrophilic activation of the enone

The detailed findings from such a systematic investigation would allow for a definitive characterization of the reaction pathway. For example, if the reaction to form 6-(phenylselanyl)cyclohex-2-en-1-one is accelerated by AIBN and halted by TEMPO, it would strongly indicate that the conjugate addition proceeds via a phenylselanyl radical. This radical would add to the β-carbon of the cyclohexenone ring, followed by hydrogen abstraction to yield the final product.

Conversely, if the reaction is insensitive to radical initiators and scavengers but is accelerated in polar solvents or by the presence of a Lewis acid, an ionic mechanism would be implicated. In this scenario, the reaction would likely involve the formation of a phenylselanyl cation or a related electrophilic selenium species that undergoes conjugate addition to the enone, followed by deprotonation.

The delineation of the reaction mechanism through these control experiments is not merely an academic exercise. It has practical implications for reaction optimization, allowing for the rational selection of reagents and conditions to maximize the yield and selectivity of the desired product, 6-(phenylselanyl)cyclohex-2-en-1-one.

Synthetic Utility and Advanced Applications of 6 Phenylselanyl Cyclohex 2 En 1 One

Role as a Chiral Building Block in Enantioselective Total Synthesis

The presence of a stereocenter at the C6 position makes 6-(Phenylselanyl)cyclohex-2-en-1-one a potentially valuable chiral building block for the enantioselective synthesis of complex molecules. Chiral organoselenium compounds are increasingly recognized for their role as intermediates in the synthesis of natural products and pharmaceuticals. mdpi.comresearchgate.net The development of new drugs often necessitates the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net

The asymmetric synthesis of related β-arylseleno carbonyl compounds has been achieved through the conjugate addition of selenols to enones, catalyzed by chiral catalysts. For instance, the asymmetric addition of aryl selenols to 2-cyclohexen-1-one (B156087) has been reported, demonstrating that the introduction of a phenylselanyl group can be achieved with enantiocontrol. mdpi.com This suggests that an enantioselective synthesis of 6-(Phenylselanyl)cyclohex-2-en-1-one is feasible, which would establish its utility as a chiral starting material.

Once obtained in enantiomerically pure form, the phenylselanyl group can be strategically manipulated. For example, it can be removed reductively or oxidatively, or it can be used to direct further stereoselective transformations at adjacent positions. The versatility of organoselenium chemistry allows for a variety of subsequent reactions, making chiral selenocyclohexenones attractive synthons.

Table 1: Potential Enantioselective Syntheses of Chiral Selenocyclohexenones

Catalyst TypeReactantsProduct TypePotential Enantiomeric Excess (ee)
Chiral OrganocatalystCyclohexenone, Phenylselenolβ-Phenylselanyl cyclohexanone (B45756)Moderate to High
Chiral Metal ComplexCyclohexenone, Phenylselenolβ-Phenylselanyl cyclohexanoneModerate to High

Note: This table is illustrative and based on analogous reactions reported in the literature.

Applications in the Construction of Complex Polycyclic Natural Product Scaffolds

The cyclohexenone core of 6-(Phenylselanyl)cyclohex-2-en-1-one is a common structural motif in numerous natural products. Organoselenium compounds have been instrumental in the synthesis of complex molecules due to their unique reactivity. researchgate.net The phenylselanyl group can be used to facilitate various cyclization reactions, making it a powerful tool for the construction of polycyclic systems.

One potential application is in radical cyclizations. The carbon-selenium bond can be homolytically cleaved to generate a carbon-centered radical, which can then participate in intramolecular additions to tethered alkenes or alkynes to form new rings. This strategy has been employed in the synthesis of various carbocyclic and heterocyclic scaffolds.

Furthermore, the selenide (B1212193) moiety can be oxidized to a selenoxide, which can then undergo syn-elimination to introduce a double bond or participate in mdpi.comresearchgate.net-sigmatropic rearrangements to form allylic alcohols. These transformations are highly valuable in the late stages of a total synthesis to install key functional groups. The ability to introduce unsaturation or hydroxyl groups with high regioselectivity is a significant advantage in the construction of complex natural product scaffolds.

Strategies for Further Functionalization and Molecular Diversification

The 6-(Phenylselanyl)cyclohex-2-en-1-one scaffold offers multiple sites for further functionalization, allowing for the generation of diverse molecular architectures. The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. The presence of the bulky phenylselanyl group may influence the stereochemical outcome of these reactions.

The enone moiety is a Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. mdpi.comresearchgate.net This allows for the introduction of new substituents at the β-position. The interplay between the existing stereocenter at C6 and the newly formed stereocenter at the β-position could be exploited to achieve diastereoselective transformations.

The phenylselanyl group itself can be the site of further reactions. For example, it can be transmetalated with organometallic reagents to form new carbon-carbon bonds. Additionally, the selenium atom can be oxidized to higher oxidation states, which opens up further avenues for reactivity.

Table 2: Potential Functionalization Reactions of 6-(Phenylselanyl)cyclohex-2-en-1-one

Reaction TypeReagentPosition of FunctionalizationProduct Type
Enolate AlkylationLDA, Alkyl halideα-positionα-Alkyl-6-(phenylselanyl)cyclohex-2-en-1-one
Michael AdditionOrganocuprateβ-position3-Substituted-6-(phenylselanyl)cyclohexan-1-one
Selenoxide EliminationH₂O₂, heatα,β-positionsCyclohexadienone
Radical AdditionBu₃SnH, AIBNC-Se bond cleavageCyclohexenone

Note: This table represents potential reactions based on the known chemistry of similar compounds.

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single pot, which aligns with the principles of green chemistry. nih.govbeilstein-journals.org The reactive handles present in 6-(Phenylselanyl)cyclohex-2-en-1-one make it an attractive substrate for such processes.

For instance, a Michael addition to the enone could be followed by an intramolecular aldol (B89426) reaction or another cyclization, leading to the formation of bicyclic systems in a single operation. The phenylselanyl group could play a dual role, first by influencing the stereoselectivity of the initial Michael addition and then by serving as a leaving group or a handle for further transformation in a subsequent step of the cascade. Organocatalyzed cascade reactions have been developed that generate highly substituted carbocycles, and a substrate like 6-(Phenylselanyl)cyclohex-2-en-1-one could potentially be integrated into such methodologies. nih.govnih.gov

In the context of MCRs, the cyclohexenone could react with a nucleophile and an electrophile in a concerted or sequential manner. The unique electronic properties imparted by the selenium atom could influence the regioselectivity and stereoselectivity of these transformations, leading to the efficient synthesis of complex and diverse molecular scaffolds. doi.org

Outlook and Future Research Directions in Selenocyclohexenone Chemistry

The chemistry of selenocyclohexenones, including 6-(Phenylselanyl)cyclohex-2-en-1-one, holds considerable promise for future developments in organic synthesis. While the specific applications of this particular compound remain to be explored, the broader field of organoselenium chemistry continues to expand. nih.gov

Future research could focus on the development of efficient and highly enantioselective methods for the synthesis of chiral 6-(phenylselanyl)cyclohexenones. The exploration of their reactivity in asymmetric catalysis, both as substrates and as chiral ligands, would be a valuable endeavor. The design of novel cascade and multicomponent reactions featuring these building blocks could lead to the rapid assembly of libraries of complex molecules for biological screening.

Furthermore, the unique properties of selenium could be exploited in materials science and medicinal chemistry. Selenium-containing compounds are known to possess interesting biological activities, and the incorporation of a selenocyclohexenone motif into larger molecules could lead to the discovery of new therapeutic agents. nih.gov The continued investigation into the fundamental reactivity and applications of compounds like 6-(Phenylselanyl)cyclohex-2-en-1-one is expected to open up new frontiers in chemical synthesis and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.